12(S)-HHTrE

Description

Context within Eicosanoid Biology and Lipid Metabolism

12(S)-HHTrE is a product of the cyclooxygenase (COX) pathway, a major route for the metabolism of arachidonic acid to a class of signaling molecules known as eicosanoids. caymanchem.comglpbio.comhmdb.ca Its biosynthesis begins with the conversion of arachidonic acid to the unstable endoperoxide intermediate, Prostaglandin (B15479496) H₂ (PGH₂). caymanchem.commedchemexpress.com The enzyme thromboxane (B8750289) A₂ synthase then simultaneously converts PGH₂ into two products: the potent platelet aggregator and vasoconstrictor, Thromboxane A₂ (TXA₂), and 12(S)-HHTrE. caymanchem.combiomol.comhmdb.ca

For many years, 12(S)-HHTrE was considered an inactive byproduct of TXA₂ synthesis. wikipedia.orgnih.gov However, subsequent research has redefined its role, establishing it as an important endogenous lipid agonist for the leukotriene B₄ receptor 2 (BLT2), a G protein-coupled receptor. nih.govcaymanchem.commedchemexpress.com Unlike the high-affinity leukotriene B₄ receptor 1 (BLT1), the BLT2 receptor binds to a wider array of ligands, and 12(S)-HHTrE has been identified as a potent and natural ligand for it. wikipedia.orgcaymanchem.com This interaction allows 12(S)-HHTrE to mediate various biological functions, including inducing the migration of immune cells (chemotaxis) and promoting wound healing by accelerating the movement of keratinocytes. caymanchem.combiomol.comglpbio.com

The metabolism of 12(S)-HHTrE itself leads to the formation of 12-oxo-HHTrE (also known as 12-Keto-HTrE) through oxidation, a process catalyzed by enzymes like 15-hydroxyprostaglandin dehydrogenase. caymanchem.comhmdb.ca 12(S)-HHTrE is a particularly plentiful metabolite formed during blood clotting, constituting about a third of the total arachidonic acid metabolites produced by stimulated human platelets. wikipedia.org

Summary of Key Research Findings

| Finding | Significance | Reference(s) |

|---|---|---|

| Biosynthesis | Produced alongside Thromboxane A₂ from PGH₂ via the COX pathway. | caymanchem.combiomol.comglpbio.comhmdb.camedchemexpress.com |

| Receptor Interaction | Acts as a natural, high-affinity agonist for the BLT2 receptor. | wikipedia.orgnih.govcaymanchem.commedchemexpress.com |

| Biological Function | Induces chemotaxis in mast cells and accelerates epithelial wound healing. | nih.govcaymanchem.combiomol.comglpbio.com |

Historical Identification and Early Characterization as an Arachidonic Acid Metabolite

The discovery and initial characterization of 12(S)-HHTrE occurred in 1973 by researchers Paulina Wlodawer, Bengt Samuelsson, and Mats Hamberg. wikipedia.org Their work identified it as a metabolite of arachidonic acid. wikipedia.org The compound was isolated from two sources: microsomes from sheep seminal vesicle glands and intact human platelets that had been stimulated. wikipedia.org

A subsequent study in 1977 further detailed the conversion of prostaglandin endoperoxides into C17-hydroxy acids, including 12(S)-HHTrE, by human platelet thromboxane synthase. caymanchem.com Despite these early findings establishing its origin as a significant product of arachidonic acid metabolism in platelets, 12(S)-HHTrE was largely regarded for many years as a biologically unimportant byproduct of prostaglandin and thromboxane synthesis. wikipedia.orgnih.gov This perspective prevailed in the scientific literature for a considerable time, with its potential biological activities being largely overlooked until more recent studies in the 21st century began to uncover its specific role as a ligand for the BLT2 receptor. wikipedia.org

Properties

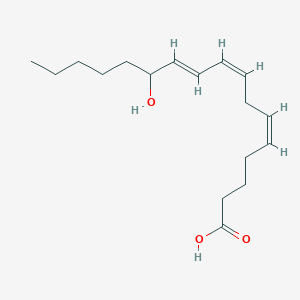

Molecular Formula |

C17H28O3 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(5Z,8Z,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid |

InChI |

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6-,14-11+ |

InChI Key |

KUKJHGXXZWHSBG-NDXHYAEVSA-N |

Isomeric SMILES |

CCCCCC(/C=C/C=C\C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCC(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Precursor Pathways of 12 S Hhtre

Cyclooxygenase (COX) Pathway Integration

The synthesis of 12(S)-HHTrE is not an independent metabolic route but is fully integrated within the well-established cyclooxygenase (COX) pathway, which is also responsible for the generation of prostaglandins (B1171923) and thromboxanes [1, 3, 4, 5, 6, 7, 8]. The initiation of this pathway is the conversion of free arachidonic acid by the COX enzymes (COX-1 or COX-2). This integration means that the production of 12(S)-HHTrE is directly tied to the activity of the same enzymes that produce other critical signaling molecules.

The central and indispensable intermediate in the formation of 12(S)-HHTrE is Prostaglandin (B15479496) H2 (PGH2) [1, 3, 4, 5, 6, 7, 8, 9, 10]. The generation of PGH2 from arachidonic acid is a two-step process catalyzed by the bifunctional COX enzyme:

Cyclooxygenase Activity: The enzyme first incorporates two molecules of oxygen into arachidonic acid to form the unstable cyclic endoperoxide, Prostaglandin G2 (PGG2).

Peroxidase Activity: The same enzyme then rapidly reduces the hydroperoxy group at C15 of PGG2 to a hydroxyl group, yielding PGH2.

PGH2 sits (B43327) at a critical metabolic branch point. It serves as the direct substrate for a variety of terminal synthases that produce different prostanoids. Its conversion by thromboxane (B8750289) A synthase leads to 12(S)-HHTrE, while its processing by other enzymes, such as prostaglandin D synthase or prostaglandin E synthase, leads to the formation of PGD2 or PGE2, respectively. The fate of PGH2 is therefore highly dependent on the specific enzymatic machinery present within a given cell type [8, 9, 10].

The canonical and most significant pathway for 12(S)-HHTrE production is catalyzed by the enzyme Thromboxane A Synthase (TxAS), a member of the cytochrome P450 family [1, 3, 6, 9, 10, 11]. This enzyme acts upon the PGH2 intermediate, rearranging its endoperoxide-bicyclic structure. This enzymatic reaction uniquely yields two major products in approximately equimolar amounts:

Thromboxane A2 (TxA2): A highly potent but unstable vasoconstrictor and platelet aggregator.

12(S)-HHTrE: The C17 hydroxy fatty acid.

During this rearrangement, the carbon-carbon bond between C11 and C12 of PGH2 is cleaved, and the three carbons between C8 and C11 are released as malondialdehyde (MDA). The TxAS-catalyzed reaction is thus a fragmentation and rearrangement process that simultaneously generates the biologically active TxA2 and the stable 12(S)-HHTrE molecule [3, 9, 11].

| Component | Description |

|---|---|

| Substrate | Prostaglandin H2 (PGH2) |

| Enzyme | Thromboxane A Synthase (TxAS) |

| Co-Products | Thromboxane A2 (TxA2) and 12(S)-HHTrE (formed in a ~1:1 molar ratio) |

| By-Product | Malondialdehyde (MDA) |

While the TxAS-catalyzed reaction is the primary source of 12(S)-HHTrE, minor amounts can also be generated through TxAS-independent mechanisms [9, 10]. The PGH2 intermediate is chemically unstable and can undergo spontaneous, non-enzymatic decomposition to form a mixture of products, including 12(S)-HHTrE. This chemical degradation can be facilitated by the presence of ferrous ions (Fe²⁺) or heme, which can catalyze the rearrangement of the endoperoxide bridge in a manner that mimics the TxAS reaction, albeit with much lower efficiency and specificity. This non-enzymatic pathway is generally considered a minor contributor to the total cellular pool of 12(S)-HHTrE under physiological conditions [9, 10].

Arachidonic Acid (AA) as a Primary Substrate

The ultimate precursor for the entire COX pathway, and therefore for 12(S)-HHTrE, is arachidonic acid (AA) [1, 3, 4, 5, 6, 7, 8, 9, 10, 12, 13]. AA is a 20-carbon omega-6 polyunsaturated fatty acid (20:4, n-6) that is not typically found in its free form within cells. Instead, it is predominantly esterified into the sn-2 position of membrane phospholipids, such as phosphatidylcholine and phosphatidylinositol.

The biosynthesis of 12(S)-HHTrE is initiated only when free AA is made available to the COX enzymes. This release is a tightly regulated and often rate-limiting step. Upon cellular stimulation by various agonists (e.g., collagen, thrombin), specific phospholipase enzymes, most notably cytosolic phospholipase A2 (cPLA2), are activated. Activated cPLA2 translocates to cellular membranes where it hydrolyzes the ester bond at the sn-2 position, liberating free AA into the cytosol [12, 13]. This pool of newly available AA can then enter the COX pathway to be converted into PGH2 and subsequently into 12(S)-HHTrE and other eicosanoids.

| Component | Description |

|---|---|

| Storage Form | Esterified Arachidonic Acid in the sn-2 position of membrane phospholipids. |

| Key Enzyme | Phospholipase A2 (PLA2), activated by cellular stimuli. |

| Product | Free Arachidonic Acid, available as a substrate for COX enzymes. |

Cellular and Tissue Localization of 12(S)-HHTrE Production

The production of 12(S)-HHTrE is restricted to cells and tissues that express the necessary enzymatic machinery, specifically both a COX enzyme and Thromboxane A Synthase.

Human platelets are the primary and most well-characterized site of 12(S)-HHTrE synthesis [1, 3, 6, 11, 13, 14]. Platelets are anucleated cell fragments that play a central role in hemostasis and thrombosis. They are equipped with a robust system for eicosanoid production, containing high levels of the COX-1 isoform and Thromboxane A Synthase.

Upon activation by agonists such as thrombin or collagen, the following cascade occurs within platelets:

Phospholipase A2 is activated, releasing arachidonic acid from membrane phospholipids.

COX-1 rapidly converts the free arachidonic acid into PGH2.

The abundant TxAS enzyme then acts on PGH2, leading to a burst of TxA2 and 12(S)-HHTrE production [11, 14].

The co-synthesis of 12(S)-HHTrE alongside the potent pro-thrombotic agent TxA2 in activated platelets underscores its potential relevance in the processes of blood clotting and vascular biology. Its consistent generation in this specific cellular context has made it a recognized marker of platelet activation and TxAS activity [3, 6].

| Component | Role in Platelet 12(S)-HHTrE Synthesis |

|---|---|

| Arachidonic Acid (AA) | Primary substrate, released from membranes upon platelet activation. |

| Cyclooxygenase-1 (COX-1) | The constitutive isoform that converts AA to PGH2. |

| Prostaglandin H2 (PGH2) | The key intermediate substrate for the final enzymatic step. |

| Thromboxane A Synthase (TxAS) | The terminal enzyme that converts PGH2 into 12(S)-HHTrE and TxA2. |

Contribution from Other Cell Types and Tissues

While 12(S)-HHTrE is a primary arachidonic acid metabolite in human platelets, its biosynthesis is not exclusive to these anucleated cells. caymanchem.comhmdb.ca Various other cell types and tissues possess the necessary enzymatic machinery, primarily cyclooxygenases (COX) and thromboxane synthase (TxAS), for its production. wikipedia.orgvulcanchem.com For instance, studies have identified 12(S)-HHTrE in pancreatic tissues, with elevated levels observed in pancreatic ductal adenocarcinoma (PDAC) tumors compared to normal pancreatic tissue. biorxiv.org This suggests a role for 12(S)-HHTrE in the tumor microenvironment.

The lens of the eye is another site of 12(S)-HHTrE synthesis. Research in rat lenses has shown that the capacity for 12(S)-HETE synthesis, a related eicosanoid, is highest in the neonatal stage and declines with age. nih.gov The capsule-epithelium of the lens, in particular, demonstrates higher specific activity for lipoxygenase, which is involved in the broader eicosanoid production pathway. nih.gov Furthermore, non-enzymatic rearrangement of Prostaglandin H2 (PGH2), especially in the presence of iron or hemin, can also lead to the formation of 12(S)-HHTrE, indicating its potential generation in various physiological and pathological contexts where PGH2 is available. wikipedia.org The widespread expression of its receptor, BLT2, in tissues like the small intestine, skin keratinocytes, and pulmonary epithelial cells further implies a broad range of tissues where 12(S)-HHTrE may be produced and exert its biological effects. researchgate.netresearchgate.net

Modulators of 12(S)-HHTrE Biosynthesis in Experimental Systems

The biosynthesis of 12(S)-HHTrE can be significantly influenced by various factors, including the presence of binding proteins, the expression levels of key enzymes, and pharmacological interventions. These modulators can either enhance or inhibit the production of 12(S)-HHTrE, thereby affecting its downstream biological activities.

Influence of Serum Albumin on Eicosanoid Formation

Serum albumin, the most abundant protein in blood plasma, plays a crucial role in regulating the bioavailability of fatty acids, including the 12(S)-HHTrE precursor, arachidonic acid. Experimental evidence has shown that albumin is a significant determinant of eicosanoid formation in platelets. nih.gov Specifically, the presence of albumin has been found to reduce the formation of 12(S)-HHTrE by approximately 70% in stimulated platelets compared to an albumin-free environment. nih.govcapes.gov.br

This reduction is attributed to albumin's ability to bind free arachidonic acid, which diverts the substrate away from the cyclooxygenase (COX) pathway that leads to 12(S)-HHTrE and towards the 12-lipoxygenase pathway, which produces 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). nih.gov Albumin essentially redirects the metabolic fate of released endogenous arachidonate (B1239269), thereby altering the profile of eicosanoids produced. nih.gov This modulatory role of albumin is critical for understanding the physiological relevance of in vitro studies, as it more accurately reflects the in vivo conditions of thrombosis and hemostasis. nih.govnih.gov

Effects of Pharmacological Interventions on Production

Pharmacological agents that target the enzymes involved in the arachidonic acid cascade can significantly modulate the production of 12(S)-HHTrE. Non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit COX enzymes, are prominent examples. Aspirin (B1665792), by acetylating and irreversibly inhibiting COX-1, effectively blocks the formation of PGH2 and, consequently, the production of 12(S)-HHTrE. wikipedia.orgvulcanchem.com This inhibition of 12(S)-HHTrE synthesis by aspirin has been linked to delays in wound healing, a process where 12(S)-HHTrE is thought to play a beneficial role. nih.gov

Other pharmacological interventions have also been shown to affect 12(S)-HHTrE levels. For instance, the thromboxane synthase inhibitor ozagrel (B471) has been demonstrated to block the production of 12(S)-HHTrE in experimental models. nih.gov In studies investigating traditional herbal remedies, certain plant extracts have exhibited inhibitory effects on COX-1 activity, leading to a reduction in 12(S)-HHTrE biosynthesis. nih.gov Conversely, some polar extracts from species like Ranunculus sceleratus have been observed to enhance the synthesis of 12(S)-HHTrE in vitro. nih.gov These findings highlight the potential for various pharmacological compounds to alter 12(S)-HHTrE production, with potential therapeutic implications.

Table 2: Effects of Pharmacological Agents on 12(S)-HHTrE Production

| Pharmacological Agent | Target Enzyme/Pathway | Effect on 12(S)-HHTrE Production | Reference |

|---|---|---|---|

| Aspirin | Cyclooxygenase-1 (COX-1) | Inhibition | wikipedia.orgvulcanchem.com |

| Indomethacin | Cyclooxygenase (COX) | Inhibition | nih.gov |

| Ozagrel | Thromboxane A Synthase (TxAS) | Inhibition | nih.gov |

| Piroxicam | Cyclooxygenase-1 (COX-1) | Inhibition | nih.gov |

| Nor-dihydroguaiaretic acid (NDGA) | Cyclooxygenase-1 (COX-1) | Inhibition | nih.gov |

| Ranunculus sceleratus (polar extracts) | Eicosanoid Synthesis Pathway | Enhancement | nih.gov |

Metabolic Fate and Biotransformation of 12 S Hhtre

Enzymatic Oxidation Pathways

A primary metabolic route for 12(S)-HHTrE involves the oxidation of its hydroxyl group, a reaction that significantly alters its biological function.

The principal enzyme responsible for the initial metabolic inactivation of 12(S)-HHTrE is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). wikipedia.orgvulcanchem.com This NAD+-dependent enzyme is well-known for its critical role in the degradation and biological inactivation of prostaglandins (B1171923). wikipedia.orgnih.gov Research has demonstrated that 12(S)-HHTrE is an excellent substrate for 15-PGDH. caymanchem.comlipidmaps.orgcaymanchem.com The enzyme specifically targets the C12 hydroxyl group of the 12(S)-HHTrE molecule for oxidation. wikipedia.org This enzymatic conversion is a key step in terminating the signaling functions of 12(S)-HHTrE. nih.gov

The action of 15-PGDH on 12(S)-HHTrE results in the formation of its corresponding ketone, 12-oxo-5Z,8E,10E-heptadecatrienoic acid (12-oxo-HTrE), also referred to as 12-keto-HHT or 12-KHT. caymanchem.comhmdb.cawikipedia.org This conversion from a hydroxyl group to a keto group represents a significant metabolic event. caymanchem.comhmdb.cahmdb.ca Studies have confirmed that this oxidation product, 12-oxo-HTrE, exhibits reduced biological activity compared to its parent compound, 12(S)-HHTrE. nih.gov The presence of both 12(S)-HHTrE and its metabolite 12-oxo-HTrE has been confirmed in various tissues, supporting this established metabolic relationship. vulcanchem.com

Incorporation into Complex Lipid Structures

Beyond direct enzymatic oxidation, 12(S)-HHTrE can be integrated into larger, more complex lipid molecules, particularly those that constitute cellular membranes.

Hydroxylated fatty acids can be incorporated into the phospholipid bilayers of cellular membranes through a process of deacylation and reacylation. nih.gov While direct studies on 12(S)-HHTrE are limited, extensive research on the structurally similar C20 compound, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), provides a strong model for this pathway. nih.govnih.gov This process, known as the Lands cycle, involves the initial removal of a fatty acid from the sn-2 position of a phospholipid by a phospholipase A2 (PLA2) enzyme, creating a lysophospholipid. researchgate.netnih.gov This lysophospholipid can then be reacylated with a different fatty acid by an acyl-CoA acyltransferase. researchgate.netmdpi.com

Studies show that 12(S)-HETE is readily incorporated into various phospholipids, including phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), predominantly at the sn-2 position of the glycerol (B35011) backbone. nih.govnih.gov This position is typically occupied by unsaturated fatty acids. elifesciences.orgnih.gov The incorporation of these modified fatty acids can alter membrane properties and generate novel signaling molecules. nih.govnih.gov Given the structural similarities, a comparable metabolic pathway is likely for the acylation of 12(S)-HHTrE into membrane phospholipids.

Catabolism via Fatty Acid Oxidation

For complete degradation and clearance, 12(S)-HHTrE, like other fatty acids, is subjected to chain-shortening catabolic processes.

Receptor Interactions and Signal Transduction Pathways of 12 S Hhtre

Agonism of Leukotriene B4 Receptor 2 (BLT2)

12(S)-HHTrE has been identified as an endogenous agonist for the Leukotriene B4 Receptor 2 (BLT2), a G protein-coupled receptor (GPCR). medchemexpress.comu-tokyo.ac.jpnih.govcymitquimica.com Initially, BLT2 was characterized as a low-affinity receptor for leukotriene B4 (LTB4). u-tokyo.ac.jpnih.govnih.gov However, research has established 12(S)-HHTrE as a natural, high-affinity ligand for this receptor. u-tokyo.ac.jpnih.govnih.gov This interaction is central to many of the physiological and pathophysiological roles attributed to the 12-HHT-BLT2 axis. nih.govresearchgate.net

Scientific investigations have demonstrated that 12(S)-HHTrE exhibits a notable binding affinity and specificity for the BLT2 receptor. u-tokyo.ac.jpnih.gov Displacement assays using radiolabeled LTB4 on membrane preparations from Chinese hamster ovary (CHO) cells engineered to express BLT2 showed that 12(S)-HHTrE binds to the receptor with a significantly higher affinity than LTB4 itself. u-tokyo.ac.jpnih.govnih.gov The half-maximal inhibitory concentration (IC50) for 12(S)-HHTrE was determined to be approximately 2.8 nM, whereas the IC50 for LTB4 was about 25 nM, indicating that 12(S)-HHTrE is roughly ten times more potent in binding to BLT2. nih.govwikipedia.org This suggests that 12(S)-HHTrE and LTB4 likely occupy the same binding site on the BLT2 receptor. nih.gov

Further studies on ligand specificity have confirmed that 12(S)-HHTrE's activity is selective for BLT2, as it does not bind to the high-affinity LTB4 receptor, BLT1. nih.govwikipedia.org While the BLT2 receptor is known to be somewhat promiscuous, capable of being activated by other eicosanoids like 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) and 15(S)-HETE, 12(S)-HHTrE is recognized as a key endogenous, high-affinity agonist. researchgate.netwikipedia.orgsemanticscholar.org

Binding Affinity of Ligands to BLT2 Receptor

| Ligand | IC50 Value (nM) | Cell Model | Reference |

|---|---|---|---|

| 12(S)-HHTrE | 2.8 | CHO-BLT2 Cells | nih.gov |

| Leukotriene B4 (LTB4) | 25 | CHO-BLT2 Cells | nih.gov |

Upon binding to BLT2, 12(S)-HHTrE initiates a series of intracellular signaling events. u-tokyo.ac.jpnih.gov The activation of BLT2 by 12(S)-HHTrE has been confirmed through guanosine (B1672433) 5′-O-(3-thio) triphosphate (GTPγS) binding assays, which measure the GDP-GTP exchange on G proteins, a hallmark of GPCR activation. nih.govnih.gov The signaling cascade involves the activation of both Gq and Gi family G proteins. nih.govresearchgate.net The involvement of the Gi protein is substantiated by the finding that pertussis toxin, a known inhibitor of Gi signaling, completely abolishes 12(S)-HHTrE-induced chemotaxis in cells expressing BLT2. nih.gov

A primary functional outcome of BLT2 activation by 12(S)-HHTrE is the induction of cell migration, or chemotaxis. u-tokyo.ac.jpcaymanchem.com In experimental models using CHO cells expressing BLT2, 12(S)-HHTrE was shown to be a potent chemoattractant, with maximal chemotaxis observed at a concentration of 30 nM. nih.gov This is in stark contrast to LTB4, which required concentrations greater than 1,000 nM to achieve a similar effect. nih.gov This signaling pathway is crucial for the chemotaxis of mast cells, highlighting the role of 12(S)-HHTrE as an intercellular messenger. nih.govcaymanchem.com

Intracellular Signaling Pathways Modulated by 12(S)-HHTrE

Beyond the direct activation of the BLT2 receptor, 12(S)-HHTrE influences key intracellular signaling pathways that are critical in cellular responses, particularly in the context of inflammation.

Research has shown that 12(S)-HHTrE can exert anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway. medchemexpress.comcymitquimica.comchemsrc.com In studies using keratinocytes, 12(S)-HHTrE was found to attenuate the synthesis of interleukin-6 (IL-6) induced by ultraviolet B (UVB) radiation by inhibiting the UVB-stimulated p38 MAPK/NF-κB pathway. medchemexpress.comchemsrc.com

Concurrent with the inhibition of p38 MAPK, 12(S)-HHTrE also leads to the suppression of Nuclear Factor-kappa B (NF-κB) activity. medchemexpress.comcymitquimica.comchemsrc.com NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. The inhibition of the p38 MAPK/NF-κB signaling axis is a key mechanism through which 12(S)-HHTrE mediates its anti-inflammatory actions, such as the suppression of IL-6 synthesis. medchemexpress.comchemsrc.com

The mechanism by which 12(S)-HHTrE inhibits the p38 MAPK and NF-κB pathways involves the upregulation of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1). medchemexpress.comchemsrc.com MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates p38 MAPK. By increasing the expression of MKP-1, 12(S)-HHTrE effectively puts a brake on the p38 MAPK signaling cascade, which in turn leads to the suppression of NF-κB activity and downstream inflammatory responses. medchemexpress.comchemsrc.com

Summary of 12(S)-HHTrE's Intracellular Signaling Effects

| Signaling Pathway/Molecule | Effect of 12(S)-HHTrE | Mechanism/Outcome | Reference |

|---|---|---|---|

| p38 MAPK | Inhibition | Mediated by MKP-1 upregulation | medchemexpress.comcymitquimica.comchemsrc.com |

| NF-κB | Suppression | Downstream effect of p38 MAPK inhibition | medchemexpress.comcymitquimica.comchemsrc.com |

| MKP-1 | Upregulation | Leads to dephosphorylation and inactivation of p38 MAPK | medchemexpress.comchemsrc.com |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 12(S)-HHTrE / 12-HHT | 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid |

| LTB4 | Leukotriene B4 |

| 12(S)-HETE | 12(S)-hydroxyeicosatetraenoic acid |

| 15(S)-HETE | 15(S)-hydroxyeicosatetraenoic acid |

| IL-6 | Interleukin-6 |

| PGH2 | Prostaglandin (B15479496) H2 |

| GTPγS | Guanosine 5′-O-(3-thio) triphosphate |

Modulation of Other Eicosanoid Receptors and Related Binding Proteins

Potential Competitive Antagonism of Thromboxane (B8750289) Receptors (Indirect relevance via 12-HETE studies)

While direct studies on 12(S)-HHTrE's interaction with thromboxane (TP) receptors are limited, research on the structurally similar 20-carbon eicosanoid, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), provides significant insights into potential competitive antagonism. Studies have demonstrated that 12(S)-HETE can act as a competitive inhibitor at TP receptors. nih.gov This antagonistic activity is shown to mediate the relaxation of mouse mesenteric arteries that were pre-constricted with a thromboxane A2 mimetic. nih.govwikipedia.org

The mechanism involves 12(S)-HETE competitively binding to TP receptors, which in turn inhibits the increase in intracellular calcium that is typically induced by TP receptor agonists like U46619. nih.gov Both 12(S)-HETE and its stereoisomer 12(R)-HETE demonstrated this inhibitory effect on U46619-induced calcium increases in a concentration-dependent manner. nih.gov Furthermore, the immediate metabolite of 12(S)-HHTrE, 12-oxo-HT, has also been reported to function as a partial antagonist of the thromboxane receptor, blocking Thromboxane A2 (TXA₂) from binding to its receptor. wikipedia.org This action suggests a potential modulatory role for the 12(S)-HHTrE metabolic pathway in mitigating the potent thrombotic and vasospastic effects of TXA₂. wikipedia.org

| Compound | Receptor | Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| 12(S)-HETE | Thromboxane (TP) Receptor | Competitive Antagonist | Inhibits TP agonist-induced increases in intracellular calcium, causing vascular relaxation. | nih.govwikipedia.org |

| 12(R)-HETE | Thromboxane (TP) Receptor | Competitive Antagonist | Inhibits TP agonist-induced increases in intracellular calcium. | nih.gov |

| 12-oxo-HT (metabolite of 12(S)-HHTrE) | Thromboxane (TP) Receptor | Partial Antagonist | Blocks TXA₂ binding to its receptor. | wikipedia.org |

Interaction with Steroid Receptor Coactivators (e.g., SRC-1 via 12-HETE binding protein)

Evidence points towards an indirect interaction between the signaling pathways of these lipids and nuclear receptor activity through coactivator proteins. Specifically, research has identified a high-affinity binding site for 12(S)-HETE in the cytosol and nuclei of Lewis lung carcinoma cells. nih.govnih.gov The ligand-binding subunit of this complex is a protein with an approximate molecular mass of 50 kDa. nih.govnih.gov

Crucially, this 50-kDa 12(S)-HETE binding protein has been shown to interact as a homodimer with the Steroid Receptor Coactivator-1 (SRC-1), but only in the presence of 12(S)-HETE. nih.govnih.gov This suggests that the 50-kDa binding protein may function as a receptor that signals through its interaction with a nuclear receptor coactivator. nih.govnih.gov Two distinct interaction domains on SRC-1 have been mapped:

C-terminal domain (amino acids 701-781): This domain is located within the known nuclear receptor interaction domain of SRC-1, which is essential for binding various steroid and thyroid hormone receptors. nih.govnih.gov

N-terminal domain (amino acids 1-221): A second interaction domain was identified in the N-terminal region of SRC-1. nih.govnih.gov

This interaction suggests a mechanism by which 12-lipoxygenase products could influence gene transcription by modulating the activity of nuclear receptor coactivators, thereby integrating lipid signaling pathways with endocrine and metabolic regulation.

| Binding Protein | Ligand | Interacting Coactivator | Interaction Domains on Coactivator | Reference |

|---|---|---|---|---|

| 50-kDa 12(S)-HETE Binding Protein | 12(S)-HETE | Steroid Receptor Coactivator-1 (SRC-1) | Amino acids 701-781 (C-terminal) | nih.govnih.gov |

| Amino acids 1-221 (N-terminal) | nih.govnih.gov |

Cross-talk with Other Lipid Mediator Axes (e.g., LTB4/BLT1 pathway)

A significant area of receptor interaction for 12(S)-HHTrE involves its cross-talk with the leukotriene B4 (LTB4) signaling axis. LTB4 is a potent inflammatory mediator that signals through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. nih.govnih.gov While long considered a mere byproduct of thromboxane synthesis, 12(S)-HHTrE has been identified as an endogenous, high-affinity ligand for the BLT2 receptor. nih.govmedchemexpress.comcaymanchem.comnih.gov

This relationship forms a critical point of cross-talk. LTB4 binds to BLT1 with high affinity (Kd of ~0.1-2 nM) and to BLT2 with lower affinity (Kd of ~20 nM). nih.gov In contrast, 12(S)-HHTrE is a potent agonist for BLT2 and is considered its natural in vivo ligand. nih.govcaymanchem.com The binding of LTB4 to the BLT2 receptor can be competed out by other lipids, including 12(S)-HETE and most notably 12(S)-HHTrE. nih.gov However, the interaction between LTB4 and its high-affinity BLT1 receptor cannot be effectively competed by these related lipids. nih.gov

This differential receptor affinity and ligand specificity create a nuanced signaling system. The biological response can be finely tuned depending on the relative concentrations of LTB4 and 12(S)-HHTrE in a specific tissue microenvironment. For instance, in environments where 12(S)-HHTrE is abundant, such as during platelet activation, it may predominantly activate BLT2 signaling pathways, while LTB4-specific signaling would be mediated primarily through the BLT1 receptor. nih.govresearchgate.net This cross-talk allows for distinct and context-dependent cellular responses to different lipid mediators generated from the arachidonic acid cascade.

| Receptor | High-Affinity Endogenous Ligand | Other Ligands / Competitors | Key Feature of Cross-talk | Reference |

|---|---|---|---|---|

| BLT1 | Leukotriene B4 (LTB4) | Binding is not significantly competed by 12(S)-HHTrE or 12(S)-HETE. | Mediates high-affinity, specific LTB4 signaling. | nih.gov |

| BLT2 | 12(S)-HHTrE | Leukotriene B4 (LTB4) (lower affinity), 12(S)-HETE | 12(S)-HHTrE acts as a natural agonist, competing with LTB4 for receptor binding. | nih.govnih.govmedchemexpress.comcaymanchem.com |

Biological and Physiological Roles of the 12 S Hhtre Axis in Experimental Models

Homeostatic Maintenance and Epithelial Barrier Functions

The 12(S)-HHTrE/BLT2 axis plays a crucial role in the maintenance of epithelial integrity and barrier function, particularly in the intestine. nih.gov Studies utilizing Caco-2 cell cultures, a model for intestinal epithelium, have demonstrated that 12(S)-HHTrE contributes to both cell growth and the improvement of paracellular permeability. ub.edunih.gov This suggests its involvement in the continuous regeneration and repair processes necessary for maintaining a healthy epithelial barrier. ub.edu

In experimental models of inflammatory colitis, mice lacking the BLT2 receptor showed more severe intestinal inflammation, which was attributed to an impaired epithelial barrier function. nih.gov The administration of 12(S)-HHTrE was found to improve this barrier function. ub.edunih.gov The mechanism involves the regulation of tight junction elements, specifically through a signaling pathway involving 12-HHT-BLT2-p38-PKC-MYPT1, which controls myosin light chain phosphorylation. ub.edunih.gov These findings underscore the importance of the 12(S)-HHTrE/BLT2 signaling pathway in preserving intestinal epithelial homeostasis and function. ub.edunih.gov

Contribution to Tissue Repair and Wound Healing Processes

The 12(S)-HHTrE/BLT2 axis is a significant contributor to the complex process of tissue repair and wound healing across different epithelial tissues. wikipedia.orgnih.gov Its functions include stimulating the migration of key cells to the wound site and accelerating the closure of the wound.

Acceleration of Epidermal Wound Closure in Murine Models

The pro-migratory effect of 12(S)-HHTrE on keratinocytes translates to accelerated wound healing in vivo. researchgate.netnih.gov In murine models of skin injury, where a full-thickness wound is created, significant accumulation of 12(S)-HHTrE has been measured in the wound fluid. researchgate.net Studies using BLT2-deficient mice have shown that these animals exhibit delayed wound closure and impaired re-epithelialization compared to their wild-type counterparts. researchgate.netnih.gov This highlights the critical role of the endogenous 12(S)-HHTrE/BLT2 axis in the natural healing process. wikipedia.org Furthermore, the application of a synthetic BLT2 agonist was found to accelerate wound closure not only in normal mice but also in diabetic mouse models, which are known for their impaired healing capabilities. wikipedia.orgresearchgate.net

Table 2: Role of the 12(S)-HHTrE/BLT2 Axis in Murine Epidermal Wound Healing

| Mouse Model | Key Observation | Implication | Reference |

|---|---|---|---|

| BLT2-deficient mice | Delayed wound closure and impaired re-epithelialization after skin punching. | The 12-HHT/BLT2 axis is a critical contributor to wound healing. | researchgate.netnih.gov |

| C57BL/6J and diabetic mice | A synthetic BLT2 agonist accelerated wound closure. | BLT2 agonists have therapeutic potential for intractable wounds. | researchgate.net |

| Wild-type mice | 12-HHT accumulated in the wound fluid. | 12-HHT is an endogenous factor in the healing process. | wikipedia.orgresearchgate.net |

Involvement in Corneal Epithelial Cell Migration and Healing

The role of the 12(S)-HHTrE/BLT2 axis extends to the healing of the cornea. nih.gov The corneal epithelium must heal efficiently after injury to prevent infection and maintain transparency. nih.gov Research has demonstrated that BLT2 is expressed in corneal epithelial cells in both mice and humans. nih.gov Similar to its function in the skin, the 12-HHT-BLT2 axis accelerates the migration of corneal epithelial cells, thereby promoting the healing of corneal wounds. nih.gov This finding is particularly relevant in the context of non-steroidal anti-inflammatory drug (NSAID) use. Eye drops containing NSAIDs can inhibit the production of 12-HHT, which may lead to a delay in corneal wound healing. nih.gov

Immunomodulatory and Anti-inflammatory Activities

Beyond its roles in tissue maintenance and repair, 12(S)-HHTrE also exhibits important immunomodulatory and anti-inflammatory functions. wikipedia.orgnih.gov

Suppression of Pro-inflammatory Cytokine Synthesis (e.g., IL-6)

12(S)-HHTrE has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. nih.govnih.gov A key example is its ability to down-regulate the synthesis of interleukin-6 (IL-6), a cytokine strongly associated with cutaneous inflammation, particularly in response to ultraviolet B (UVB) radiation. wikipedia.orgnih.gov In studies using human keratinocyte cell lines (HaCaT cells), treatment with 12-HHT significantly inhibited the UVB-induced production of IL-6. nih.govnih.gov

The underlying mechanism for this anti-inflammatory action involves the upregulation of MAPK phosphatase-1 (MKP-1). nih.govnih.gov MKP-1 is a negative regulator of p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB), two key signaling pathways involved in the inflammatory response. nih.gov By inducing MKP-1, 12(S)-HHTrE effectively inhibits the p38 MAPK/NF-κB pathway, which in turn leads to the suppression of IL-6 synthesis. nih.govnih.gov This suggests that the 12-HHT/BLT2 axis can act to resolve inflammation by blocking the production of key pro-inflammatory mediators. wikipedia.org

Table 3: Anti-inflammatory Effects of 12(S)-HHTrE on Keratinocytes

| Cell Model | Stimulus | Effect of 12(S)-HHTrE | Mechanism | Reference |

|---|---|---|---|---|

| HaCaT cells | UVB irradiation | Down-regulated IL-6 synthesis. | Upregulation of MKP-1, leading to inhibition of p38 MAPK and NF-κB activation. | nih.govnih.gov |

| HaCaT cells | UVB irradiation | Inhibits synthesis of IL-6. | Promotes orderly death of damaged cells and blocks IL-6 production. | wikipedia.org |

Induction of Chemotaxis in Specific Immune Cell Types (e.g., Mast Cells)

12(S)-HHTrE has been identified as a potent chemoattractant for specific immune cells, most notably mast cells. caymanchem.comglpbio.com Experimental studies have demonstrated that 12(S)-HHTrE induces the migration of mast cells through the activation of the BLT2 receptor. nih.gov In one key study, bone marrow-derived mast cells (BMMCs) from wild-type mice showed significant migratory responses toward low concentrations of 12(S)-HHTrE. nih.gov Conversely, BMMCs isolated from BLT2-deficient mice did not exhibit this chemotactic response, confirming that the effect is mediated by the BLT2 receptor. nih.gov

This chemotactic function is initiated when 12(S)-HHTrE binds to BLT2, a G protein-coupled receptor, which in turn activates intracellular signaling pathways leading to cell migration. nih.gov The ability of 12(S)-HHTrE to attract mast cells to specific sites suggests its involvement in inflammatory processes and immune responses where mast cells play a crucial role. wikipedia.orgnih.gov For instance, atherogenic plaques, which are characterized by the presence of mast cells, macrophages, and platelets, are sites where both thromboxane (B8750289) A2 (TXA2) and 12(S)-HHTrE are produced. nih.gov The findings from these experimental models suggest that the 12(S)-HHTrE/BLT2 pathway may work in concert with other pro-inflammatory pathways, such as the leukotriene B4 (LTB4)/BLT1 axis, to orchestrate immune cell trafficking. wikipedia.org

Table 1: Experimental Findings on 12(S)-HHTrE-Induced Chemotaxis

| Cell Type | Experimental Model | Key Finding | Receptor | Reference |

|---|---|---|---|---|

| Mast Cells | Bone Marrow-Derived Mast Cells (BMMCs) from mice | 12(S)-HHTrE induces chemotaxis. | BLT2 | nih.gov |

| Mast Cells | Mouse bone marrow mast cells | Stimulates chemotactic responses. | BLT2 | wikipedia.org |

Role in Allergic and Inflammatory Conditions (e.g., Asthmatic Airway Inflammation models)

The 12(S)-HHTrE/BLT2 axis appears to play a complex and sometimes protective role in allergic and inflammatory conditions, such as asthma. In experimental models of allergic airway disease, this pathway has been shown to have suppressive effects. wikipedia.orgnih.gov For example, in an ovalbumin-induced allergic airway disease model, mice genetically deficient in the BLT2 receptor (BLT2-knockout mice) experienced severe eosinophilic lung inflammation. nih.gov This outcome was attributed to an increase in Interleukin-13 (IL-13) production from CD4+ cells that lacked the BLT2 receptor. nih.gov

These findings suggest that, unlike the LTB4/BLT1 axis which is often implicated in promoting allergen-based airway disease, the 12(S)-HHTrE/BLT2 axis may serve to limit or resolve allergic inflammation in the lungs. wikipedia.orgnih.gov Further evidence indicates that BLT2 is expressed in pulmonary epithelial type II cells and vascular endothelial cells in the mouse lung. nih.govnih.gov The activation of this receptor by 12(S)-HHTrE appears to be protective; BLT2-deficient mice were found to be more susceptible to pneumolysin-induced lung damage. nih.gov This suggests a role for the 12(S)-HHTrE/BLT2 axis in maintaining lung homeostasis and protecting against inflammatory insults. nih.govnih.gov

Modulation of Vascular Biology (e.g., Stimulation of Prostaglandin (B15479496) I2 synthesis)

Early investigations into the biological activity of 12(S)-HHTrE revealed its capacity to modulate vascular functions. Specifically, 12(S)-HHTrE was reported to stimulate the synthesis of Prostaglandin I2 (PGI2), also known as prostacyclin, in endothelial cells. wikipedia.org Studies using fetal bovine aortic and human umbilical vein endothelial cells demonstrated that 12(S)-HHTrE prompted these cells to convert arachidonic acid into PGI2. wikipedia.org

PGI2 is a potent vasodilator and a powerful inhibitor of platelet activation. wikipedia.org The synthesis of 12(S)-HHTrE occurs concurrently with thromboxane A2 (TXA2), a strong promoter of platelet aggregation and vasoconstriction, via the enzyme thromboxane synthase. wikipedia.orgnih.gov Therefore, the stimulation of PGI2 production by 12(S)-HHTrE acts as a counter-regulatory mechanism to the actions of TXA2. This suggests a finely tuned system where thromboxane synthase produces not only a pro-thrombotic agent (TXA2) but also a metabolite (12(S)-HHTrE) that helps to mitigate these effects by promoting the synthesis of an anti-thrombotic and vasodilatory compound. wikipedia.org

Cellular Responses to Environmental Stressors (e.g., UVB irradiation)

The 12(S)-HHTrE/BLT2 signaling axis is involved in the cellular response to environmental stressors like ultraviolet B (UVB) irradiation. wikipedia.orgchemsrc.commedchemexpress.com In human keratinocyte cell lines (HaCaT), 12(S)-HHTrE demonstrates anti-inflammatory activity by suppressing the UVB-induced synthesis of Interleukin-6 (IL-6), a pro-inflammatory cytokine. wikipedia.orgchemsrc.commedchemexpress.com This suppression occurs in a concentration-dependent manner. chemsrc.commedchemexpress.com The mechanism involves the inhibition of the UVB-stimulated p38 MAPK/NF-κB pathway through the upregulation of Mitogen-activated protein kinase phosphatase-1 (MKP-1). chemsrc.com

Furthermore, the 12(S)-HHTrE/BLT2 pathway plays a role in managing cellular damage from UVB. The immortalized human skin cell line HaCaT, which expresses BLT2 receptors, responds to UVB radiation by generating reactive oxygen species that lead to apoptosis in a BLT2-dependent manner. wikipedia.org This suggests that the 12-HHT/BLT2 axis promotes the orderly death and removal of damaged cells to prevent further inflammation or malignant transformation. wikipedia.org This is supported by findings that a BLT2 receptor antagonist can protect mouse skin against UVB-induced apoptosis, while mice overexpressing BLT2 show more extensive apoptosis after UVB exposure. wikipedia.org

Table 2: Effects of 12(S)-HHTrE on UVB-Irradiated Keratinocytes

| Cell Line | Experimental Condition | Effect of 12(S)-HHTrE | Mechanism | Reference |

|---|---|---|---|---|

| HaCaT (human keratinocytes) | UVB irradiation | Suppresses IL-6 synthesis | Inhibits p38 MAPK/NF-κB pathway via MKP-1 upregulation | chemsrc.com |

Implications in Disease Pathogenesis in Preclinical Models

Role in Intestinal Colitis Models

Preclinical models suggest that the 12(S)-HHTrE/BLT2 axis is crucial for maintaining intestinal epithelial barrier function. nih.govnih.gov In a widely used model of inflammatory bowel disease, dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, mice deficient in the BLT2 receptor exhibited more severe intestinal inflammation compared to wild-type mice. nih.govnih.gov This enhanced inflammation was linked to impaired epithelial barrier function, highlighting the protective role of this signaling pathway in the gut. nih.gov The initial discovery of 12(S)-HHTrE as a natural BLT2 ligand stemmed from the identification of its agonistic activity in lipid extracts from the rat small intestine, underscoring its physiological relevance in this organ. nih.govnih.gov These findings suggest that a functional 12(S)-HHTrE/BLT2 axis is a key component of intestinal homeostasis and that its disruption could contribute to the pathogenesis of inflammatory colitis. nih.gov

Potential Link to Carcinogenesis (e.g., via BLT2 activation)

The 12(S)-HHTrE/BLT2 signaling pathway has been implicated in various aspects of cancer progression and response to therapy. wikipedia.orgnih.govresearchgate.net A significant number of studies have associated the BLT2 receptor, and by extension its ligand 12(S)-HHTrE, with the survival, growth, and metastatic spread of several human cancers, including pancreatic, breast, prostate, and colon cancer. wikipedia.orgnih.gov For example, human pancreatic cancer cells express BLT2, and inhibiting this receptor with an antagonist or through genetic knockdown has been shown to suppress cell proliferation and trigger apoptosis. nih.gov

Furthermore, the 12-HHT/BLT2 axis is reported to be involved in mediating chemotherapy resistance. nih.govd-nb.info In experimental models, splenocytes treated with platinum-based chemotherapy drugs were found to produce 12-HHT, which in turn conferred resistance to the treatment. nih.govd-nb.info This resistance could be prevented by either genetic deletion or chemical inhibition of the BLT2 receptor. nih.govd-nb.info These findings suggest that targeting the 12(S)-HHTrE/BLT2 pathway could be a potential strategy to overcome chemotherapy resistance and inhibit tumor growth in certain cancers. wikipedia.orgnih.gov

Advanced Analytical and Methodological Approaches in 12 S Hhtre Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of 12(S)-HHTrE in complex biological matrices. semanticscholar.orgkoreamed.org This powerful technique combines the separation capabilities of liquid chromatography with the precise mass detection of tandem mass spectrometry, allowing for the accurate measurement of low-abundance lipid mediators. semanticscholar.orgkoreamed.org

In typical LC-MS/MS workflows for 12(S)-HHTrE, samples are first subjected to solid-phase extraction (SPE) to isolate and concentrate the lipid fraction. semanticscholar.orgnih.gov An internal standard, such as a deuterated form of a related compound like d8-12(S)-HETE, is often added to the sample prior to extraction to account for variability during sample preparation and analysis. semanticscholar.orgnih.gov Chromatographic separation is commonly achieved using a reversed-phase column, such as a C18 column, with a gradient elution of solvents like water and acetonitrile (B52724) containing a small percentage of formic acid to improve ionization. semanticscholar.orgkoreamed.org Detection is typically performed using electrospray ionization (ESI) in negative ion mode, as fatty acids are readily deprotonated. semanticscholar.orgnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 12(S)-HHTrE and the internal standard are monitored for highly selective quantification. nih.govshimadzu.com

Targeted Lipidomics for Eicosanoid Profiling

Targeted lipidomics utilizes LC-MS/MS to simultaneously quantify a predefined panel of lipid mediators, including 12(S)-HHTrE and other eicosanoids derived from the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. nih.govnih.gov This approach provides a comprehensive snapshot of the eicosanoid profile within a biological system, offering insights into the metabolic fluxes and enzymatic activities under various conditions. nih.govmasseycancercenter.org

Method packages for lipid mediator analysis often include optimized MRM parameters and retention times for a large number of compounds, with some platforms capable of analyzing over 200 lipid mediators in a single run. shimadzu.comshimadzu.com These methods are invaluable for understanding the complex interplay between different lipid signaling pathways. For instance, in studies of inflammation, targeted lipidomics can reveal shifts in the production of various prostaglandins (B1171923), thromboxanes, leukotrienes, and HETEs, alongside 12(S)-HHTrE. nih.gov

A study on the in vitro metabolic profiling of eicosanoids in rabbit liver S9 fractions developed and validated an LC-MS-based method for the simultaneous quantification of 32 eicosanoids, including 12(S)-HHTrE. semanticscholar.orgnih.gov This allowed for the characterization of metabolites produced by COX, LOX, and CYP ω-hydroxylase enzymes. nih.gov

Method Validation for Precision and Accuracy

To ensure the reliability of quantitative data, LC-MS/MS methods for 12(S)-HHTrE analysis undergo rigorous validation. This process assesses several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. semanticscholar.orgnih.gov

Calibration curves are generated by analyzing a series of standards at known concentrations. Linearity is typically demonstrated by a high coefficient of determination (R²) value, often greater than 0.99. semanticscholar.orgnih.gov Precision, which measures the closeness of repeated measurements, is expressed as the coefficient of variation (%CV), while accuracy, the closeness of a measured value to the true value, is reported as percent bias. semanticscholar.orgnih.gov

| Method Validation Parameter | Reported Value for 12(S)-HHTrE Analysis | Reference |

| Linearity (R²) | >0.99 | semanticscholar.orgnih.gov |

| Limit of Quantification (LOQ) | ~100 ng/mL | koreamed.orgnih.gov |

| Intra-day Precision (%CV) | 9.0% | koreamed.orgnih.gov |

| Inter-day Precision (%CV) | 9.9% | koreamed.orgnih.gov |

| Accuracy (%bias) | 90.2% | koreamed.orgnih.gov |

| Recovery | 96.1% | koreamed.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purification of 12(S)-HHTrE from biological extracts and synthetic reaction mixtures. nih.govresearchgate.net While often coupled with mass spectrometry for quantification, HPLC with other detectors, such as UV or fluorescence detectors, can also be employed. researchgate.net

Reversed-phase HPLC is commonly used, where 12(S)-HHTrE is separated from other eicosanoids based on its hydrophobicity. researchgate.net A typical mobile phase consists of a mixture of acetonitrile and water. researchgate.net For enhanced detection, derivatization of the carboxylic acid group of 12(S)-HHTrE with a fluorescent tag can be performed prior to HPLC analysis, allowing for sensitive fluorescent detection. researchgate.net

In one method, 12(S)-HHTrE was extracted from human platelets, derivatized, and then analyzed by reversed-phase HPLC on an ODS column with an acetonitrile-water mobile phase. researchgate.net This approach allowed for the simultaneous quantification of several eicosanoids, with a linear calibration curve for 12(S)-HHTrE between 5.0 and 40 ng/mL (r² > 0.998). researchgate.net HPLC is also crucial for separating 12(S)-HHTrE from its isomers, which may have different biological activities. nih.gov

Biochemical and Cell-Based Functional Assays

To understand the biological function of 12(S)-HHTrE, a variety of biochemical and cell-based assays are employed. These assays are designed to investigate its interaction with receptors and its downstream effects on cellular signaling pathways and gene expression.

Receptor Agonist/Antagonist Activity Assays (e.g., Calcium, cAMP, Chemotaxis)

It has been discovered that 12(S)-HHTrE is an endogenous ligand for the leukotriene B4 receptor 2 (BLT2). nih.govvulcanchem.com Functional assays are used to characterize the agonist activity of 12(S)-HHTrE at this receptor. These assays often use cell lines engineered to express the BLT2 receptor, such as Chinese hamster ovary (CHO) cells. nih.gov

Commonly used assays include:

Calcium Mobilization Assays: These assays measure changes in intracellular calcium concentrations upon receptor activation.

cAMP Assays: These assays determine whether receptor activation leads to an increase or decrease in cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.

Chemotaxis Assays: These assays assess the ability of 12(S)-HHTrE to induce directed cell migration, a hallmark of many chemoattractant G protein-coupled receptors. caymanchem.com

Studies have shown that 12(S)-HHTrE activates CHO cells expressing BLT2, leading to responses in calcium, cAMP, and chemotaxis assays, confirming its role as a potent agonist for this receptor. nih.govvulcanchem.com

Gene Expression and Protein Level Analysis (e.g., Western Blot for MKP-1, IL-6)

To investigate the downstream cellular effects of 12(S)-HHTrE signaling, researchers analyze changes in gene and protein expression. vulcanchem.cominvivochem.com In certain contexts, the 12-HHT/BLT2 axis exhibits anti-inflammatory properties. vulcanchem.com

For example, in human keratinocyte (HaCaT) cells, 12(S)-HHTrE has been shown to suppress the UV-induced synthesis of the pro-inflammatory cytokine interleukin-6 (IL-6). vulcanchem.cominvivochem.com This effect is mediated through the upregulation of Mitogen-activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1). vulcanchem.cominvivochem.com

Western Blotting is a key technique used to measure changes in protein levels. In studies of 12(S)-HHTrE, Western blotting can be used to detect the upregulation of MKP-1 protein in response to 12(S)-HHTrE treatment. invivochem.com This upregulation of MKP-1 leads to the dephosphorylation and inactivation of p38 MAPK, which in turn inhibits the NF-κB signaling pathway, ultimately suppressing IL-6 gene expression. vulcanchem.cominvivochem.com

| Assay | Finding | Cell Type | Reference |

| Western Blot | 12(S)-HHTrE upregulates MKP-1 protein levels. | HaCaT cells | invivochem.com |

| ELISA/qRT-PCR | 12(S)-HHTrE suppresses UVB-induced IL-6 synthesis. | HaCaT cells | vulcanchem.cominvivochem.com |

Cell Migration and Wound Closure Assays

The pro-reparative functions of 12(S)-HHTrE, particularly in epithelial tissues, have been extensively studied using cell migration and wound closure assays. These in vitro methods are crucial for elucidating the mechanisms by which 12(S)-HHTrE contributes to tissue repair. A primary model for these investigations is the scratch assay, where a mechanical gap is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is quantified over time.

Research has consistently shown that 12(S)-HHTrE promotes the migration of epidermal keratinocytes. wikipedia.orgcaymanchem.comlipidmaps.org This effect is mediated through its action as a high-affinity endogenous ligand for the leukotriene B4 receptor 2 (BLT2). caymanchem.comnih.gov Studies using human keratinocyte cell lines demonstrate that activation of BLT2 by 12(S)-HHTrE accelerates cell migration, a key process in re-epithelialization during wound healing. nih.govfrontiersin.org The mechanism involves the downstream production of crucial signaling molecules, including tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMPs), which facilitate the cellular movement required to close the wound. wikipedia.org The specificity of this pathway is confirmed by experiments showing that the pro-migratory effects of 12(S)-HHTrE can be blocked by BLT2 antagonists.

The table below summarizes key findings from representative cell migration studies.

| Assay Type | Cell Model | Key Finding | Mediator |

|---|---|---|---|

| Scratch Assay | Human and Mouse Keratinocytes | 12(S)-HHTrE stimulates cell migration and accelerates wound closure. wikipedia.org | BLT2 Receptor |

| Chemotaxis Assay | Mast Cells | 12(S)-HHTrE induces chemotaxis, demonstrating its role in recruiting inflammatory and structural cells. caymanchem.com | BLT2 Receptor |

| Migration Assay | HaCaT-BLT2 Cells (overexpressing BLT2) | Enhanced migration in response to 12(S)-HHTrE compared to control cells. frontiersin.org | BLT2, TNF-α, MMPs |

Experimental Model Systems for Investigating 12(S)-HHTrE Biology

Genetically modified animal models have been indispensable for understanding the in vivo biosynthesis and function of 12(S)-HHTrE. A pivotal model in this research is the thromboxane (B8750289) A synthase (TxAS)-deficient mouse (TxAS-/-). Since TxAS was considered the primary enzyme responsible for converting the precursor prostaglandin (B15479496) H2 (PGH2) into both thromboxane A2 (TxA2) and 12(S)-HHTrE, these mice were expected to lack production of both compounds. nih.govvulcanchem.com

However, studies using TxAS-/- mice yielded a crucial discovery. While the production of TxB2 (the stable metabolite of TxA2) was completely abolished, the levels of 12(S)-HHTrE were only reduced by approximately 80-85%. vulcanchem.com This finding provided the first definitive in vivo evidence for a TxAS-independent pathway for 12(S)-HHTrE biosynthesis. vulcanchem.comresearchgate.net This alternative pathway suggests that PGH2 can be shunted to other enzymatic or non-enzymatic routes that still result in 12(S)-HHTrE formation, highlighting a previously unknown complexity in the arachidonic acid cascade. researchgate.net Functionally, TxAS-/- mice also exhibit partially delayed wound healing, a phenotype consistent with the reduced, but not absent, levels of pro-reparative 12(S)-HHTrE. nih.gov

HaCaT Cells: The immortalized human keratinocyte cell line, HaCaT, is a cornerstone model for studying the cutaneous effects of 12(S)-HHTrE. These cells prominently express the BLT2 receptor, making them highly responsive to 12(S)-HHTrE. frontiersin.org HaCaT cells have been used extensively in wound closure assays as described previously. frontiersin.org Furthermore, they have been instrumental in revealing the anti-inflammatory properties of 12(S)-HHTrE. For instance, 12(S)-HHTrE has been shown to suppress the synthesis of the pro-inflammatory cytokine Interleukin-6 (IL-6) in HaCaT cells following exposure to UVB radiation.

Endothelial Cells: The role of 12(S)-HHTrE in vascular biology is investigated using various endothelial cell models, including Human Umbilical Vein Endothelial Cells (HUVEC). Early work showed that 12(S)-HHTrE stimulates endothelial cells to produce prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. wikipedia.org More recent research has focused on the role of the 12-HHT/BLT2 axis in angiogenesis (the formation of new blood vessels). Studies in mice overexpressing the BLT2 receptor show an increased angiogenic response to 12(S)-HETE, a related lipid that also activates BLT2. guidetopharmacology.org These findings, combined with the expression of BLT2 in pulmonary vascular endothelial cells, suggest that 12(S)-HHTrE is an important regulator of endothelial function and vascular integrity. nih.gov

Ex vivo studies using isolated human platelets have been fundamental to understanding the origins of 12(S)-HHTrE. Platelets are a primary source of this compound, producing it in large quantities upon activation, such as during blood coagulation. wikipedia.orgvulcanchem.com It is generated concurrently with thromboxane A2 (TxA2) from their common precursor, PGH2, via the cyclooxygenase (COX) pathway. caymanchem.com

Experiments with isolated platelets have demonstrated that this production accounts for about one-third of the total arachidonic acid metabolites formed during physiological stimulation. wikipedia.org These studies have also been crucial for understanding how external factors modulate its synthesis. For example, research has shown that the presence of albumin, the most abundant protein in blood plasma, significantly redirects platelet eicosanoid metabolism. In ex vivo platelet preparations, albumin reduces the formation of 12(S)-HHTrE by about 70% while diverting the arachidonic acid precursor toward the lipoxygenase pathway. nih.govcapes.gov.br This highlights the importance of the local biochemical environment in determining the metabolic fate of arachidonic acid.

| Model System | Key Research Focus | Significant Finding |

|---|---|---|

| Isolated Human Platelets | Biosynthesis of 12(S)-HHTrE | Platelets are a major source, producing 12(S)-HHTrE and TxA2 from PGH2 upon activation. caymanchem.com |

| Platelet-Rich Plasma | Modulation of Synthesis | Albumin reduces 12(S)-HHTrE production by ~70%, redirecting arachidonate (B1239269) to the lipoxygenase pathway. nih.govcapes.gov.br |

Washed Platelets from TxAS-/- mice | Investigating Biosynthetic Pathways | Confirmed a significant TxAS-independent pathway for 12(S)-HHTrE production. researchgate.net |

Chemical Synthesis of 12(S)-HHTrE and its Analogs for Structure-Activity Relationship Studies

The investigation of the biological functions of 12(S)-HHTrE and its interaction with the BLT2 receptor has been greatly advanced by chemical synthesis. Synthetic chemistry provides access to pure 12(S)-HHTrE and allows for the creation of structural analogs, which are essential tools for conducting structure-activity relationship (SAR) studies. SAR studies systematically modify the chemical structure of a compound to determine which parts of the molecule are critical for its biological activity.

A key publication in this area detailed the synthesis of natural 12(S)-HHTrE and several of its analogs to probe their affinity for the BLT2 receptor. researchgate.net This work employed modern synthetic strategies, such as the Suzuki-Miyaura coupling, to construct the specific 8E,10E-diene moiety characteristic of the natural compound. Using these methods, researchers synthesized analogs including the (12R)-stereoisomer (the mirror image at the hydroxyl group) and the 12-keto analog (where the hydroxyl group is oxidized to a ketone). researchgate.net The synthesis of isomers with different double bond geometries, such as the 8Z-isomer, was achieved using the Wittig reaction. researchgate.net Comparing the biological activity of these synthetic analogs revealed critical structural requirements for potent BLT2 activation, such as the precise stereochemistry at the C12 position and the geometry of the conjugated double bonds.

Furthermore, the discovery of 12(S)-HHTrE as a BLT2 ligand has spurred the development of entirely synthetic, non-lipid-like agonists. Compounds such as CAY10583 were identified as potent BLT2 agonists and serve as valuable starting points for further SAR studies aimed at developing novel therapeutics, for instance, to promote wound healing. acs.org The development of these synthetic agonists, along with fluorescently-labeled derivatives, provides powerful tools to investigate the pharmacology of the BLT2 receptor. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives for 12 S Hhtre

Elucidating the Full Spectrum of BLT2 Ligands and Specificity

Initially identified as a low-affinity receptor for leukotriene B4 (LTB4), the G protein-coupled receptor BLT2 is now known to be activated by 12(S)-HHTrE with higher affinity. nih.gov In fact, displacement analysis has shown that 12(S)-HHTrE binds to BLT2 with approximately ten times the affinity of LTB4. wikipedia.org This discovery has repositioned 12(S)-HHTrE as a natural, high-affinity endogenous ligand for BLT2. nih.govnih.gov

The BLT2 receptor exhibits a broader ligand specificity compared to its counterpart, the BLT1 receptor. wikipedia.org While BLT1 is highly specific for LTB4 and its metabolites, BLT2 can be activated by a range of hydroxy fatty acids. wikipedia.orgresearchgate.net This includes various hydroxyeicosatetraenoic acids (HETEs) such as 12(S)-HETE and 15(S)-HETE, as well as 15(S)-HpETE. wikipedia.orgresearchgate.net

Research indicates that the 12(S)-HHT/BLT2 axis is crucial for maintaining the homeostasis of epithelial tissues and is involved in inflammatory responses. targetmol.com For instance, this signaling pathway is instrumental in wound healing by promoting the migration of keratinocytes. wikipedia.org It also contributes to allergic inflammation by inducing mast cell migration. researchgate.net

Future research will likely focus on further characterizing the full range of endogenous ligands for BLT2 and understanding the nuances of their binding affinities and specificities. This will help to clarify the distinct physiological and pathophysiological roles mediated by the activation of BLT2 by different ligands.

Investigation of Interplay with Other Lipid Mediators and Signaling Networks

12(S)-HHTrE is synthesized from prostaglandin (B15479496) H2 (PGH2) by thromboxane (B8750289) synthase, a process that also produces thromboxane A2 (TXA2) and malondialdehyde (MDA) in roughly equal amounts. nih.gov This co-synthesis suggests a close functional relationship between these molecules. While TXA2 is a potent stimulator of platelet aggregation, 12(S)-HHTrE, through its interaction with BLT2, can modulate inflammatory and wound-healing responses. wikipedia.orgnih.gov

The signaling of 12(S)-HHTrE is also interconnected with other lipid mediator pathways. For example, non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit the production of 12(S)-HHTrE, which may explain some of the side effects of these drugs, such as delayed wound healing. nih.govresearchgate.net Furthermore, the 12(S)-HHT-BLT2 axis has been shown to influence the production of other signaling molecules, including tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases, which are crucial for keratinocyte migration during wound healing. wikipedia.orgresearchgate.net

In the context of inflammation, the interplay is complex. While the LTB4/BLT1 pathway is primarily pro-inflammatory, the 12(S)-HHTrE/BLT2 pathway can have both pro-inflammatory and anti-inflammatory roles depending on the cellular context. wikipedia.orgchemsrc.com For example, 12(S)-HHTrE induces chemotaxis in mast cells, contributing to allergic inflammation, but it also suppresses UV-induced IL-6 synthesis in keratinocytes, demonstrating an anti-inflammatory effect. researchgate.netchemsrc.com

A study on allergic bronchopulmonary aspergillosis found that serum levels of 12(S)-HHTrE were positively correlated with peripheral blood eosinophil count and %FEV1, highlighting its role in allergic airway diseases. nih.gov Additionally, research on exercise-induced muscle damage has shown that levels of 12(S)-HHTrE, along with other lipid mediators like prostaglandins (B1171923) and other HETEs, are elevated after acute resistance exercise. mdpi.comnih.gov This suggests a role for 12(S)-HHTrE in the complex inflammatory and resolving processes that occur in response to physical stress.

Future research will need to further unravel these intricate connections to understand how 12(S)-HHTrE signaling is integrated into the broader network of lipid mediators and other signaling pathways in both health and disease.

Application of Omics Technologies for Systems-Level Understanding

The application of "omics" technologies, particularly lipidomics and metabolomics, is providing a more comprehensive, systems-level understanding of the roles of 12(S)-HHTrE. nih.gov These approaches allow for the simultaneous measurement of a wide array of lipid mediators and other metabolites, offering insights into the complex biological networks in which 12(S)-HHTrE participates. nih.govnih.gov

Lipidomics studies, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), have been instrumental in identifying and quantifying 12(S)-HHTrE and its metabolites in various biological samples. masseycancercenter.orgfrontiersin.org This has enabled researchers to profile the changes in lipid mediator landscapes in different physiological and pathological states, such as inflammation, exercise, and disease. mdpi.comnih.govfrontiersin.org For example, a targeted lipidomics approach revealed temporal changes in circulating lipid mediators, including 12(S)-HHTrE, following resistance exercise. nih.gov

Metabolomic analyses have also contributed to understanding the broader metabolic context of 12(S)-HHTrE signaling. universiteitleiden.nl By examining the global metabolic changes that occur in response to stimuli or in disease states, researchers can identify pathways that are interconnected with 12(S)-HHTrE metabolism and function.

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, holds the potential to build comprehensive models of the biological systems in which 12(S)-HHTrE is involved. nih.govnih.gov This will be crucial for identifying novel biomarkers for disease and for developing a deeper understanding of the complex interplay between different molecular layers.

Future applications of omics technologies will likely involve single-cell analyses to dissect the cell-specific roles of 12(S)-HHTrE and advanced imaging techniques to visualize its spatial distribution within tissues.

Development of Advanced Probes and Inhibitors for Research Applications

The development of chemical probes and selective inhibitors is essential for dissecting the specific functions of 12(S)-HHTrE and its receptor, BLT2. mskcc.org These tools allow researchers to manipulate the 12(S)-HHTrE/BLT2 signaling axis in a controlled manner, both in vitro and in vivo. targetmol.commskcc.org

Selective BLT2 antagonists are crucial for distinguishing the effects of BLT2 activation from those of other receptors that may be activated by 12(S)-HHTrE or its metabolites. The development of such inhibitors allows for a more precise understanding of the physiological and pathological processes mediated specifically by the 12(S)-HHTrE/BLT2 pathway.

Conversely, potent and selective BLT2 agonists can be used to probe the downstream consequences of activating this pathway. Structure-based drug design can be employed to develop novel agonists and antagonists with improved properties, such as enhanced potency, selectivity, and pharmacokinetic profiles. rsc.org

Fluorescently labeled probes or biotinylated derivatives of 12(S)-HHTrE or its analogs can be used for a variety of applications, including fluorescence microscopy to visualize receptor localization and trafficking, and affinity purification to identify interacting proteins. mskcc.org

The continued development of these advanced chemical tools will be critical for advancing our understanding of 12(S)-HHTrE biology and for exploring the therapeutic potential of targeting the 12(S)-HHTrE/BLT2 signaling pathway.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity and purity of 12(S)-HHTrE in experimental settings?

To ensure structural fidelity, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon spectra to confirm stereochemistry (e.g., 12(S) configuration) and backbone structure .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection to assess purity (≥97%) and resolve isomers .

- Mass Spectrometry (MS) : Validate molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) .

Q. What are the established protocols for synthesizing 12(S)-HHTrE, and what are their yield limitations?

Synthesis typically involves enzymatic oxidation of arachidonic acid via lipoxygenase pathways. Key steps include:

- Substrate Preparation : Use purified arachidonic acid (≥99%) in buffer systems (pH 7–8) to optimize enzyme activity.

- Reaction Monitoring : Track reaction progress using UV spectroscopy (absorbance at 235 nm for conjugated dienes) .

- Yield Optimization : Reported yields range from 40–60%, influenced by enzyme source (e.g., platelet vs. leukocyte extracts) and oxygen availability .

Q. How should 12(S)-HHTrE be stored to maintain stability in long-term studies?

- Temperature : Store at –80°C in inert atmospheres (argon or nitrogen) to prevent auto-oxidation .

- Solvent : Dissolve in ethanol or DMSO (≤1% v/v in final assays) to avoid aggregation.

- Validation : Periodically reassay purity via HPLC post-storage to confirm integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 12(S)-HHTrE across different experimental models?

Discrepancies (e.g., pro-inflammatory vs. anti-inflammatory effects) may arise from:

- Cell-Type Specificity : Test the compound in primary cells (e.g., neutrophils, macrophages) versus immortalized lines, as receptor expression varies .

- Dose-Response Curves : Establish non-linear relationships using ≥6 concentration points to identify biphasic effects .

- Data Normalization : Use internal controls (e.g., housekeeping genes for qPCR) and report results as fold-change relative to vehicle-treated samples .

Q. What experimental designs are optimal for investigating 12(S)-HHTrE's dual roles in inflammation and resolution?

Adopt a multi-model approach:

- In Vitro Systems : Use transwell assays to study chemotaxis in immune cells (e.g., THP-1 monocytes) and measure cytokine secretion via ELISA .

- In Vivo Models : Employ murine zymosan-induced peritonitis to track leukocyte recruitment and efferocytosis .

- Temporal Analysis : Sample tissues at multiple timepoints (e.g., 6, 24, 48 hrs) to capture phase-specific effects .

Q. How can researchers validate putative receptors for 12(S)-HHTrE, such as BLT2 or PPARγ, in mechanistic studies?

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-12(S)-HHTrE) and recombinant receptors to calculate dissociation constants (Kd) .

- Gene Knockdown : Apply siRNA or CRISPR-Cas9 to silence candidate receptors and assess functional loss (e.g., impaired calcium flux) .

- Cross-Species Comparison : Test receptor affinity in human vs. murine orthologs to identify conserved binding motifs .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-dependent effects of 12(S)-HHTrE in high-throughput screens?

- Non-Parametric Tests : Use Kruskal-Wallis for non-normal distributions.

- Multiple Testing Correction : Apply Benjamini-Hochberg adjustments to minimize false discovery rates (FDR <5%) .

- Meta-Analysis : Aggregate data from ≥3 independent experiments using random-effects models to account for variability .

Q. How can researchers ensure reproducibility when studying 12(S)-HHTrE in complex biological systems?

- Detailed Protocols : Document batch-specific activity of enzymes/reagents and solvent lot numbers .

- Blinded Analysis : Assign sample IDs randomly and use automated plate readers to reduce observer bias .

- Data Sharing : Deposit raw spectra, chromatograms, and dose-response curves in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.